6-methyl-1H-indole-2-carboxamide
CAS No.: 893730-34-2
Cat. No.: VC16011839
Molecular Formula: C10H10N2O
Molecular Weight: 174.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893730-34-2 |
|---|---|
| Molecular Formula | C10H10N2O |
| Molecular Weight | 174.20 g/mol |
| IUPAC Name | 6-methyl-1H-indole-2-carboxamide |
| Standard InChI | InChI=1S/C10H10N2O/c1-6-2-3-7-5-9(10(11)13)12-8(7)4-6/h2-5,12H,1H3,(H2,11,13) |
| Standard InChI Key | XRYVKAFQUAQPLY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)C=C(N2)C(=O)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
6-Methyl-1H-indole-2-carboxamide (IUPAC name: 6-methyl-1H-indole-2-carboxamide; molecular formula: C₁₀H₁₀N₂O; molecular weight: 174.20 g/mol) features a bicyclic indole core fused to a carboxamide group. The indole skeleton consists of a benzene ring fused to a pyrrole ring, with the methyl group at the 6-position influencing electronic distribution and steric interactions. The carboxamide moiety (–CONH₂) at the 2-position provides hydrogen-bonding capabilities, critical for interactions with biological targets .
Key Structural Attributes:
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Methyl Group at C6: Enhances lipophilicity and may modulate electron density across the aromatic system.
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Carboxamide at C2: Serves as a hydrogen-bond donor/acceptor, facilitating interactions with enzymes or receptors.
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Planar Indole Core: Enables π-π stacking with aromatic residues in protein binding pockets .
Synthetic Methodologies
General Approaches to Indole-2-Carboxamide Synthesis
While no explicit synthesis of 6-methyl-1H-indole-2-carboxamide is reported in the literature, established routes for analogous indole-2-carboxamides provide a framework for its preparation. The ACS publication by Nguyen et al. (2014) outlines a robust methodology for synthesizing 5-chloro-3-alkyl-N-phenethyl indole-2-carboxamides, which can be adapted for the 6-methyl variant .
Friedel-Crafts Acylation and Reduction
The synthesis begins with Friedel-Crafts acylation of a substituted indole-2-carboxylate (e.g., ethyl 5-chloroindole-2-carboxylate) using acyl chlorides. For 6-methyl derivatives, this step would require a methyl-substituted starting material. Subsequent reduction of the ketone intermediate with triethylsilane yields the alkylated indole core .
Example Reaction Pathway:
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Friedel-Crafts Acylation:
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Ketone Reduction:
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Hydrolysis and Amidation:
Challenges in 6-Methyl Substitution
Introducing a methyl group at the 6-position may require regioselective functionalization strategies, such as directed ortho-metalation or Suzuki-Miyaura coupling, to avoid competing reactions at the more reactive 3- and 5-positions of the indole ring .
Biological Activities and Structure-Activity Relationships
Cannabinoid Receptor Type 1 (CB1) Modulation
Indole-2-carboxamides have emerged as potent allosteric modulators of CB1, a G protein-coupled receptor (GPCR) involved in neuromodulation. While the ACS study focused on 5-chloro-3-alkyl derivatives (e.g., 12d, 12f), the 6-methyl substitution could similarly influence receptor binding .
Key SAR Findings from Analogous Compounds:
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C3 Alkyl Chain Length: Optimal activity observed with C3–C6 chains (e.g., 12f, ).
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Electron-Withdrawing Groups at C5: Enhance binding cooperativity (e.g., 12d, ) .
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Phenethyl Linker: A two-carbon spacer between the amide and aryl ring maximizes affinity .
Table 1: CB1 Allosteric Modulation by Selected Indole-2-Carboxamides
| Compound | C3 Substituent | (nM) | Binding Cooperativity () |
|---|---|---|---|
| 1 | Ethyl | 217.3 | 6.9 |
| 12d | Propyl | 259.3 | 24.5 |
| 12f | Hexyl | 89.1 | 17.7 |
For 6-methyl-1H-indole-2-carboxamide, the methyl group at C6 could sterically hinder interactions with CB1 or alter electronic properties, potentially reducing compared to C3-alkylated analogs.
Future Directions and Research Gaps
Synthetic Optimization
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Regioselective Methylation: Develop methods for selective C6 methylation to avoid byproducts.
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Continuous Flow Synthesis: Scale-up production using microreactors to improve yield and purity.
Biological Screening
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Target Identification: Screen 6-methyl-1H-indole-2-carboxamide against GPCRs, kinases, and microbial targets.
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ADMET Profiling: Assess pharmacokinetics and toxicity to prioritize lead optimization.
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